Neurosporene

Description

This compound has been reported in Fusarium fujikuroi, Phaffia rhodozyma, and other organisms with data available.

triterpenoid carotenoid; RN given refers to cpd without isomeric designation

Propriétés

IUPAC Name |

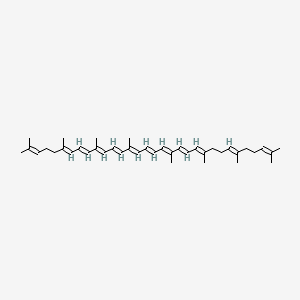

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCICVFRSJQYDV-XILUKMICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045315 |

Source

|

| Record name | Neurosporene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Neurosporene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

502-64-7 |

Source

|

| Record name | Neurosporene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neurosporene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurosporene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEUROSPORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVN22YW634 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neurosporene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Phytoene Desaturase in Neurosporene Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of phytoene desaturase, focusing on its critical role in the biosynthesis of neurosporene, a key intermediate in the production of various carotenoids. The document covers the biochemical pathway, enzyme kinetics, genetic underpinnings, and detailed experimental methodologies relevant to the study of this enzyme.

Introduction to Phytoene Desaturase and this compound

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, fungi, and bacteria.[1][2] Their biosynthesis begins with the formation of the colorless C40 hydrocarbon, 15-cis-phytoene. The conversion of phytoene into colored carotenoids is initiated by a class of enzymes known as phytoene desaturases.

Phytoene desaturase (EC 1.3.99.28), specifically the this compound-forming type often designated as CrtI, is a flavoprotein that catalyzes the introduction of conjugated double bonds into the phytoene backbone.[3][4] This enzyme is pivotal as it performs a three-step desaturation reaction, converting 15-cis-phytoene into all-trans-neurosporene.[3][4] this compound is a crucial branch-point intermediate in the biosynthesis of important carotenoids like spheroidene in photosynthetic bacteria such as Rhodobacter capsulatus.[4][5][6] Understanding the function and mechanism of this enzyme is essential for metabolic engineering efforts aimed at producing high-value carotenoids.[7][8][9]

The this compound Biosynthetic Pathway

The synthesis of this compound from 15-cis-phytoene is a sequential dehydrogenation process catalyzed by a single enzyme, the three-step phytoene desaturase (CrtI).[3][4]

The overall reaction is: 15-cis-phytoene + 3 Acceptor ⇌ all-trans-neurosporene + 3 Reduced Acceptor[3]

This process occurs via two key intermediates:

-

Step 1: 15-cis-phytoene is desaturated to form all-trans-phytofluene.[3]

-

Step 2: All-trans-phytofluene is further desaturated to yield all-trans-ζ-carotene.[3]

-

Step 3: A final desaturation converts all-trans-ζ-carotene into all-trans-neurosporene.[3]

This three-step mechanism is characteristic of the CrtI found in certain purple photosynthetic bacteria like Rhodobacter capsulatus and Rhodobacter sphaeroides, which exclusively produce this compound as the final product of this enzymatic stage.[4][10] This contrasts with other CrtI-type desaturases, such as the one from Rubrivivax gelatinosus, which can perform both three- and four-step desaturations to produce a mixture of this compound and lycopene.[10][11][12] The plant desaturation system is mechanistically different, employing two separate enzymes, phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), to convert phytoene to lycopene through poly-cis intermediates.[13][14][15]

Caption: The three-step desaturation pathway from phytoene to this compound catalyzed by CrtI.

Enzyme Characteristics and Quantitative Data

Phytoene desaturase (CrtI) is a membrane-peripheral oxidoreductase that utilizes FAD (flavin adenine dinucleotide) as a redox-active cofactor.[4][13] The enzyme catalyzes the dehydrogenation of its substrate, transferring electrons via the FAD cofactor to a terminal electron acceptor. In vitro, molecular oxygen or quinones can serve as this acceptor.[13][14] The enzyme from Rhodobacter capsulatus has been purified and characterized, revealing key kinetic properties.[4]

Table 1: Quantitative Data for Phytoene Desaturases

| Parameter | Enzyme Source | Substrate | Product(s) | Km | Optimal pH | Optimal Temp. | Cofactor | Reference |

| Affinity | Rhodobacter capsulatus CrtI | Phytoene | This compound | - | - | - | FAD | [4] |

| ζ-Carotene | Higher affinity for ζ-carotene than phytoene | [4] | ||||||

| Kinetics | Pantoea ananatis CrtI | Phytoene | all-trans-Lycopene | 5.6 µM | - | 37°C | FAD | [13] |

| Kinetics | Oryza sativa PDS | 15-cis-Phytoene | 9,15,9’-tri-cis-ζ-carotene | - | 6.0 | 37°C | FAD | [14] |

| Product Ratio | Rba. azotoformans CrtI | Phytoene | This compound, Lycopene | - | - | - | FAD | [16] |

| (in E. coli) | This compound (~23%), Lycopene (~75%) | [16] |

Note: Data for different CrtI homologs are presented to provide a comparative context. The CrtI from P. ananatis is a four-step desaturase, and the PDS from O. sativa is a plant-type two-step desaturase.

Experimental Protocols

Heterologous Expression and Purification of CrtI

The study of phytoene desaturase often relies on its expression in a non-carotenogenic host like Escherichia coli, which lacks a native carotenoid pathway.[17][18]

Methodology:

-

Gene Cloning: The crtI gene from the source organism (e.g., Rhodobacter capsulatus) is amplified via PCR and cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to a mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are typically incubated at a lower temperature (e.g., 16-28°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 0.1 M Tris/HCl, pH 8.0, containing 5 mM DTT).[19] Cells are lysed using a French press or sonication.[19]

-

Purification: If the protein is soluble, the lysate is clarified by centrifugation, and the supernatant is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). If the protein is in inclusion bodies, it must first be solubilized with a denaturant like urea, purified, and then refolded to restore activity.[17]

In Vitro Phytoene Desaturase Activity Assay

A non-radioactive, cell-free assay is commonly used to determine enzyme activity and inhibition.[19]

Methodology:

-

Substrate Preparation: The lipophilic substrate, 15-cis-phytoene, is incorporated into liposomal membranes (e.g., phosphatidyl-choline). This is achieved by mixing the substrate with lipids in a solvent, evaporating the solvent to form a film, and then rehydrating the film with buffer to form vesicles. Phytoene can be produced and isolated from a recombinant E. coli strain engineered to synthesize it.[19]

-

Enzyme Reaction:

-

The purified CrtI enzyme (or a cell-free homogenate) is added to a reaction mixture containing the phytoene-loaded liposomes, a buffer (e.g., Tris/HCl, pH 8.0), and the FAD cofactor.[13]

-

An electron acceptor, such as a benzoquinone derivative (e.g., decyl-plastoquinone), is often included.[14]

-

The reaction is incubated at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes).[13][14]

-

-

Carotenoid Extraction: The reaction is stopped by adding an organic solvent mixture (e.g., acetone/methanol). The carotenoids are partitioned into a non-polar solvent like petroleum ether or hexane.

-

Analysis: The extracted carotenoids are analyzed and quantified.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a photodiode array (PDA) detector is the standard method.[12][13] Products (phytofluene, ζ-carotene, this compound) are identified by their characteristic retention times and absorption spectra.

-

Spectrophotometry: The formation of colored products can also be monitored by measuring the absorbance at the specific λmax of the products.[19]

-

Caption: A typical experimental workflow for an in vitro phytoene desaturase (CrtI) activity assay.

Genetic Analysis via Gene Knockout and Complementation

To confirm the in vivo function of a crtI gene, genetic manipulation is employed.

Methodology:

-

Gene Knockout: A crtI deletion mutant is created in the native organism (e.g., Rubrivivax gelatinosus). This is typically done by replacing the crtI gene with an antibiotic resistance cassette via homologous recombination.

-

Phenotype Analysis: The resulting mutant is cultured, and its carotenoid profile is analyzed by HPLC. A successful knockout of a three-step desaturase will result in the accumulation of the substrate, phytoene, and the absence of this compound and its downstream products.[10][11][12]

-

Complementation: The function is confirmed by reintroducing a functional crtI gene into the knockout mutant on a plasmid. Restoration of this compound synthesis confirms that the observed phenotype was due to the deletion of the crtI gene.[10][11][12]

Conclusion

The this compound-forming phytoene desaturase, CrtI, is a central enzyme in the biosynthesis of a specific branch of C40 carotenoids, particularly in purple photosynthetic bacteria. It executes a highly efficient three-step desaturation cascade, converting the colorless precursor phytoene into the yellow, conjugated intermediate this compound. Its FAD-dependency and membrane association are key features of its catalytic mechanism. A thorough understanding of its function, kinetics, and genetic regulation, facilitated by the detailed protocols outlined in this guide, is paramount for researchers in metabolic engineering. This knowledge enables the targeted modification of carotenoid pathways for the enhanced production of commercially valuable compounds for the pharmaceutical, nutraceutical, and food industries.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Advances in the Discovery and Engineering of Gene Targets for Carotenoid Biosynthesis in Recombinant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytoene desaturase (this compound-forming) - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of carotenoids derived from this compound in Rhodopseudomonas capsulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Biology and Metabolic Engineering for Marine Carotenoids: New Opportunities and Future Prospects [mdpi.com]

- 8. Metabolic Engineering of Carotenoid Biosynthesis in Escherichia coli by Ordered Gene Assembly in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Phytoene desaturase, CrtI, of the purple photosynthetic bacterium, Rubrivivax gelatinosus, produces both this compound and lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. On the Structure and Function of the Phytoene Desaturase CRTI from Pantoea ananatis, a Membrane-Peripheral and FAD-Dependent Oxidase/Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Purification and reactivation of recombinant Synechococcus phytoene desaturase from an overexpressing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification and functional analysis of a phytoene desaturase gene from the extremely radioresistant bacterium Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Genetic Regulation of Neurosporene Production in Bacteria: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurosporene is a C40 carotenoid that serves as a crucial intermediate in the biosynthesis of various cyclic and acyclic carotenoids in bacteria. Its production is a tightly regulated process involving a series of enzymatic reactions encoded by the crt gene cluster and is influenced by a complex network of transcriptional regulators and environmental cues. This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing this compound biosynthesis in bacteria. It details the core biosynthetic pathway, explores the key regulatory genes and signaling pathways, presents quantitative data on this compound production in native and engineered bacterial systems, and offers detailed experimental protocols for the study of this compound production and its regulation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, metabolic engineering, and drug development who are interested in understanding and harnessing the bacterial production of this compound.

The this compound Biosynthetic Pathway

The synthesis of this compound in bacteria originates from the central isoprenoid pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C40 backbone of carotenoids through a series of enzymatic steps primarily encoded by the crt gene cluster.

The core pathway leading to this compound can be summarized as follows:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme GGPP synthase, encoded by the crtE gene, catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, geranylgeranyl pyrophosphate.

-

Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by the enzyme phytoene synthase, encoded by the crtB gene, to produce the first colorless C40 carotenoid, 15-cis-phytoene.

-

Desaturation to this compound: The key step in this compound formation is the desaturation of phytoene. In most this compound-producing bacteria, this is accomplished by a single enzyme, phytoene desaturase, encoded by the crtI gene. This enzyme introduces three conjugated double bonds into the phytoene backbone, resulting in the formation of the colored carotenoid, this compound.[1] In some bacteria, CrtI can introduce a fourth double bond, leading to the production of lycopene.[1][2] The ratio of this compound to lycopene can be influenced by factors such as enzyme concentration and substrate availability.[3][4]

The following diagram illustrates the core biosynthetic pathway to this compound.

Genetic Regulation of this compound Production

The production of this compound is meticulously controlled at the genetic level to ensure its synthesis aligns with the physiological needs of the bacterium. This regulation is orchestrated by a combination of transcriptional regulators and environmental signals.

Transcriptional Regulators

Several transcription factors have been identified that directly or indirectly influence the expression of the crt genes involved in this compound biosynthesis.

-

TspO and RegA in Rhodobacter species: In photosynthetic bacteria like Rhodobacter sphaeroides, the expression of carotenoid biosynthesis genes is linked to the development of the photosynthetic apparatus. The tryptophan-rich sensory protein (TspO) has been shown to act as a negative regulator of crt gene expression, with tspO deletion mutants exhibiting higher transcript levels of crtA and crtI. Conversely, the global regulator RegA acts as a positive regulator, binding to the promoter regions of the crtA and crtI-crtB operons.

-

Hfq and RpoS in Pantoea ananatis: In the plant pathogen Pantoea ananatis, carotenoid production, which confers tolerance to the toxin toxoflavin, is regulated by a quorum sensing system involving the RNA chaperone Hfq and the alternative sigma factor RpoS.[5] Hfq, in conjunction with the small RNA ArcZ, positively regulates RpoS, which in turn is required for the expression of the crt gene cluster.[5]

-

PurR in Staphylococcus aureus: In Staphylococcus aureus, the purine biosynthesis repressor PurR has been implicated in the regulation of virulence factors, including the production of the C30 carotenoid staphyloxanthin, for which 4,4'-diapothis compound is a key intermediate.[6][7]

The following diagram depicts a simplified regulatory network in Pantoea ananatis.

Environmental Factors

Environmental conditions play a significant role in modulating this compound production, primarily through their influence on the expression of regulatory and biosynthetic genes.

-

Light: In phototrophic bacteria, light is a major environmental signal that regulates carotenoid biosynthesis. Carotenoids serve as accessory light-harvesting pigments and provide photoprotection. The regulatory mechanisms often involve photoreceptors and redox-sensitive regulators that respond to changes in light intensity and quality.[8]

-

Oxygen: Oxygen tension is another critical factor influencing carotenoid gene expression.[8] In many bacteria, carotenoid biosynthesis is upregulated under aerobic conditions to counteract oxidative stress, as carotenoids are potent antioxidants. For instance, in Rhodobacter sphaeroides, the presence of oxygen influences the redox state of the cell, which in turn modulates the activity of regulators controlling photosynthesis and carotenoid gene expression.[9]

Quantitative Data on this compound Production

The following tables summarize available quantitative data on this compound and related carotenoid production in various bacterial species.

Table 1: this compound and Related Carotenoid Production in Bacteria

| Bacterial Species | Strain | Genetic Modification / Condition | Product | Titer (mg/L) | Yield (mg/g DCW) | Reference |

| Rhodobacter viridis | JA737 | Wild-type | This compound | 7.3 | ~7 | [10][11] |

| Rhodobacter sphaeroides | YR-1 mutant | NTG-induced mutation | Total Carotenoids | 9630 | - | [12][13] |

| Escherichia coli | pC51 | Heterologous expression of M. aurumcrt genes | This compound & Lycopene | - | 0.25 (total) | [14] |

| Corynebacterium glutamicum | ΔcrtEb | Overexpression of crtE, crtB, crtI | Lycopene | - | 2.4 ± 0.3 | [15] |

| Corynebacterium glutamicum | ASTA1 | Engineered for astaxanthin production | Astaxanthin | - | 1.6 ± 0.3 | |

| Bacillus subtilis | BsMN1 | Integrated crtMN from S. aureus | 4,4'-diapothis compound & 4,4'-diapolycopene | 2.40 ± 0.13 | 1.95 ± 0.12 | [16] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (µM) | Reference |

| Hydroxythis compound desaturase | Rhodobacter sphaeroides | 1-hydroxythis compound | 13.4 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound production and its genetic regulation.

Carotenoid Extraction from Bacteria

This protocol is a general method for extracting carotenoids from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Acetone

-

Dichloromethane or Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Glass vials

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen stream

Procedure:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Wash the cell pellet with sterile water or buffer and centrifuge again.

-

Resuspend the cell pellet in 1 mL of methanol and vortex vigorously for 1-2 minutes.

-

Add 2 mL of acetone and continue to vortex for another 5-10 minutes. For robust cells, sonication or bead beating may be necessary to ensure complete cell lysis.

-

Add 2 mL of dichloromethane or hexane and vortex for 2 minutes to partition the carotenoids into the organic phase.

-

Add 1 mL of saturated NaCl solution to facilitate phase separation and vortex for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase (dichloromethane) or upper organic phase (hexane) containing the carotenoids into a clean glass vial.

-

Repeat the extraction of the aqueous phase and cell debris with another 2 mL of the organic solvent to ensure complete recovery.

-

Pool the organic phases and dry over a small amount of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., acetone, methanol/dichloromethane mixture) for subsequent analysis.

Note: All steps should be performed under dim light and on ice to prevent isomerization and degradation of carotenoids.

Quantification of this compound by HPLC

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

-

A C30 or C18 reverse-phase column is recommended for carotenoid separation.

Mobile Phase (example gradient for a C30 column):

-

Solvent A: Methanol/Water/Ammonium Acetate (e.g., 95:5:0.1, v/v/w)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program (example):

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 30 | 5 | 95 |

| 35 | 5 | 95 |

| 40 | 95 | 5 |

| 45 | 95 | 5 |

Procedure:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Filter the resuspended carotenoid extract through a 0.22 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) of the sample onto the HPLC column.

-

Monitor the elution of carotenoids at their characteristic absorption maxima (for this compound, typically around 416, 440, and 470 nm).

-

Identify the this compound peak based on its retention time and absorption spectrum compared to the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

The following diagram illustrates a general workflow for carotenoid analysis.

RT-qPCR for crt Gene Expression Analysis

This protocol outlines the steps for quantifying the transcript levels of crt genes.

Materials:

-

Bacterial cells grown under desired conditions

-

RNA extraction kit suitable for bacteria

-

DNase I

-

Reverse transcriptase and associated buffers/reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target crt genes and reference (housekeeping) genes

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cells using a commercial kit or a standard protocol (e.g., Trizol-based extraction). Ensure all steps are performed in an RNase-free environment.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from a known amount of total RNA using a reverse transcriptase enzyme and random primers or gene-specific reverse primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target crt genes using the ΔΔCt method, normalizing to the expression of one or more stable reference genes.[12]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of transcription factors to the promoter regions of crt genes.[14]

Materials:

-

Purified recombinant transcription factor

-

DNA probe (a short, labeled DNA fragment corresponding to the putative binding site in the crt gene promoter)

-

Binding buffer (containing buffer, salts, glycerol, and a non-specific competitor DNA like poly(dI-dC))

-

Non-denaturing polyacrylamide gel

-

Electrophoresis apparatus and buffer (e.g., 0.5x TBE)

-

Detection system for the labeled probe (e.g., autoradiography for radioactive probes, fluorescence imaging for fluorescent probes)

Procedure:

-

Probe Labeling: Label the DNA probe at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: Incubate the labeled probe with varying concentrations of the purified transcription factor in the binding buffer for 20-30 minutes at room temperature.

-

Electrophoresis: Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel and run the gel at a constant voltage in a cold room or with a cooling system.

-

Detection: After electrophoresis, dry the gel (for radioactive probes) and expose it to X-ray film, or image the gel directly using a fluorescence imager. A "shift" in the mobility of the labeled probe (a band that runs slower than the free probe) indicates protein-DNA binding.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the in vivo binding sites of a transcription factor on the bacterial chromosome.

Materials:

-

Bacterial cells grown to the desired state

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Antibody specific to the transcription factor of interest

-

Protein A/G magnetic beads or agarose

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR or library preparation for ChIP-seq

Procedure:

-

Cross-linking: Treat the bacterial cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G beads.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

The genetic regulation of this compound production in bacteria is a multifaceted process involving a conserved biosynthetic pathway and a diverse array of regulatory mechanisms. Understanding these intricate networks is paramount for the successful metabolic engineering of bacteria for the high-level production of this compound and other valuable carotenoids. This guide has provided a foundational overview of the key genes, regulatory elements, and environmental factors involved, supported by available quantitative data. The detailed experimental protocols offered herein provide a practical starting point for researchers aiming to investigate and manipulate this compound biosynthesis in their bacterial systems of interest. Further research into the discovery of novel regulatory elements and the fine-tuning of metabolic fluxes will undoubtedly pave the way for the development of highly efficient and economically viable microbial cell factories for carotenoid production.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pantoea ananatis carotenoid production confers toxoflavin tolerance and is regulated by Hfq‐controlled quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Structure and biosynthesis of staphyloxanthin from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of oxygen and light intensity on transcriptome expression in Rhodobacter sphaeroides 2.4.1. Redox active gene expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for the role of redox carriers in photosynthesis gene expression and carotenoid biosynthesis in Rhodobacter sphaeroides 2.4.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound is the major carotenoid accumulated by Rhodobacter viridis JA737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Regulation of Reactive Oxygen Species Promotes Growth and Carotenoid Production Under Autotrophic Conditions in Rhodobacter sphaeroides [frontiersin.org]

- 14. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. Functional Expression and Extension of Staphylococcal Staphyloxanthin Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification and biochemical characterization of a hydroxythis compound desaturase involved in the biosynthetic pathway of the carotenoid spheroidene in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

Neurosporene: A Critical Precursor in the Biosynthesis of Lycopene and Spheroidene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosporene, a C40 carotenoid, serves as a pivotal intermediate in the intricate biosynthetic pathways of various carotenoids, most notably lycopene and spheroidene. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound into these two commercially significant carotenoids. It details the biosynthetic pathways, the key enzymes involved, their kinetic properties, and robust experimental protocols for their study. Quantitative data are presented in structured tables for comparative analysis, and all biochemical pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes. This document is intended to be a valuable resource for researchers in academia and industry engaged in carotenoid research, metabolic engineering, and the development of carotenoid-based products.

Introduction

Carotenoids are a diverse class of naturally occurring pigments synthesized by plants, algae, and various microorganisms. Their vibrant colors and potent antioxidant properties have led to their widespread use in the food, cosmetic, and pharmaceutical industries. This compound (7,8-dihydro-ψ,ψ-carotene) is a linear tetraterpenoid that occupies a central branch point in carotenoid biosynthesis.[1] Depending on the enzymatic machinery present in an organism, this compound can be further desaturated to form lycopene or can undergo a series of hydration, desaturation, and methylation reactions to yield spheroidene.[2][3] Understanding the molecular mechanisms governing these transformations is crucial for the metabolic engineering of microorganisms for the enhanced production of these valuable compounds.

Biosynthetic Pathways

The conversion of this compound to lycopene and spheroidene is governed by distinct enzymatic pathways.

Lycopene Biosynthesis from this compound

In many bacteria and fungi, the biosynthesis of lycopene from phytoene is catalyzed by a single enzyme, phytoene desaturase (CrtI).[4] This enzyme can introduce up to four double bonds into the phytoene backbone. In organisms where CrtI performs only three desaturation steps, this compound is the final product. However, some CrtI enzymes, or mutants thereof, can catalyze a fourth desaturation step, converting this compound into lycopene.[1] This reaction involves the introduction of a double bond at the C7'-C8' position of this compound.

Spheroidene Biosynthesis from this compound

The biosynthesis of spheroidene from this compound is a multi-step process predominantly found in photosynthetic bacteria like Rhodobacter sphaeroides.[2][3] This pathway involves the following key enzymatic steps:

-

Hydration: this compound undergoes hydration at the C1-C2 bond, catalyzed by this compound 1,2-hydratase (CrtC), to form 1-hydroxythis compound.

-

Desaturation: The C3-C4 bond of 1-hydroxythis compound is then desaturated by 1-hydroxythis compound 3,4-desaturase (CrtD) to yield 1-hydroxy-3,4-didehydrothis compound.[5]

-

Methylation: The hydroxyl group at the C1 position is methylated by a methyltransferase (CrtF), using S-adenosylmethionine (SAM) as the methyl donor, to produce spheroidene.[6]

-

Keto-carotenoid formation: Spheroidene can be further converted to spheroidenone by the action of spheroidene monooxygenase (CrtA).[7][8]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for key enzymes involved in the conversion of this compound.

| Enzyme | Substrate | Km (µM) | Vmax | kcat | Source Organism | Reference |

| Hydroxythis compound desaturase (CrtD) | 1-hydroxythis compound | 13.4 | - | - | Rhodobacter sphaeroides | [5] |

Note: Comprehensive kinetic data for all enzymes, particularly for the direct conversion of this compound to lycopene by CrtI and for the other enzymes in the spheroidene pathway, is not extensively available in the literature.

Production of Lycopene and Spheroidene from this compound in Engineered Microorganisms

Metabolic engineering efforts have focused on manipulating carotenoid biosynthetic pathways in microorganisms like E. coli and yeast to produce high-value carotenoids.

| Host Organism | Engineering Strategy | Product | Titer (mg/L) | Yield (mg/g DCW) | Reference |

| Escherichia coli | Expression of crtE, crtB, crtI from Deinococcus wulumuqiensis | Lycopene | 925 | 67 | [4] |

| Escherichia coli | Deletion of crtX and crtY, modulation of central metabolism | Lycopene | 3520 | 50.6 | [9] |

| Yarrowia lipolytica | Overexpression of mevalonate pathway and carotenoid genes | Lycopene | - | 21.1 | [10] |

| Saccharomyces cerevisiae | Systematic optimization of crtE, crtB, crtI expression and precursor supply | Lycopene | 3280 | - | [11] |

| Saccharomyces cerevisiae | Multi-modular metabolic engineering and efflux engineering | Lycopene | 343.7 | - | [12] |

Note: The table primarily reflects the production of lycopene, as direct quantitative comparisons of spheroidene production from this compound in engineered organisms are less commonly reported.

Spectroscopic Data

The UV-Visible absorption maxima are crucial for the identification and quantification of carotenoids.

| Carotenoid | Solvent | λmax (nm) | Reference |

| This compound | Hexane | 416, 440, 469 | [11] |

| Lycopene | Hexane | 444, 470, 502 | [1] |

| Spheroidene | EPA (77K) | ~450, ~480, ~510 | [11] |

Experimental Protocols

Expression and Purification of Carotenoid Biosynthesis Enzymes

This protocol provides a general framework for the expression and purification of His-tagged carotenoid biosynthesis enzymes, adapted from a method for Z-ISO.[13]

4.1.1. Expression in E. coli

-

Transform E. coli BL21(DE3) cells with the expression vector containing the gene of interest (e.g., pET-28a-CrtI).

-

Inoculate a 5 mL LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification using Ni-NTA Affinity Chromatography

-

Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and protease inhibitors.

-

Sonicate the cell suspension on ice to lyse the cells.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analyze the fractions by SDS-PAGE to check for purity.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

In Vitro Enzyme Assay for Phytoene Desaturase (CrtI)

This protocol is adapted from an assay for CrtI from Pantoea ananatis.[14]

-

Substrate Preparation: Prepare liposomes containing 15-cis-phytoene.

-

Reaction Mixture: In a total volume of 700 µL, combine:

-

100 µL phytoene liposomes (containing 5 nmol phytoene)

-

150 µM FAD

-

Buffer II (50 mM phosphate buffer pH 8.0, 100 mM NaCl)

-

15 µg of purified CrtI enzyme

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 1 volume of CHCl3:MeOH (2:1, v/v).

-

Extraction: Vortex the mixture and centrifuge at 20,000 x g for 10 minutes to separate the phases.

-

Analysis: Analyze the organic phase containing the carotenoids by HPLC.

HPLC Analysis of this compound, Lycopene, and Spheroidene

This protocol provides a general method for the separation and quantification of carotenoids. Specific retention times will vary depending on the exact column and gradient conditions.

4.3.1. Instrumentation and Column

-

HPLC system with a photodiode array (PDA) or UV-Vis detector.

-

C18 or C30 reverse-phase column (e.g., Waters C18, 50 mm × 4.6 mm, 5 μm).

4.3.2. Mobile Phase and Gradient

-

A common mobile phase system for carotenoid separation is a gradient of acetonitrile, methanol, and dichloromethane.[15]

-

An example gradient could be:

-

0-10 min: 90% Acetonitrile, 10% Methanol

-

10-20 min: Gradient to 70% Acetonitrile, 20% Methanol, 10% Dichloromethane

-

20-30 min: Hold at 70% Acetonitrile, 20% Methanol, 10% Dichloromethane

-

-

Flow rate: 1.0 mL/min.

4.3.3. Sample Preparation and Detection

-

Extract carotenoids from the sample (e.g., cell pellet, reaction mixture) using a suitable organic solvent (e.g., acetone, methanol, or a mixture).

-

Evaporate the solvent under a stream of nitrogen and redissolve the carotenoid extract in the initial mobile phase.

-

Inject the sample onto the HPLC column.

-

Monitor the elution of carotenoids at their respective absorption maxima (e.g., 440 nm for this compound, 472 nm for lycopene).

-

Quantify the carotenoids by comparing the peak areas to those of authentic standards.

Visualizations

Biosynthetic Pathways

Caption: Biosynthetic pathways of lycopene and spheroidene from this compound.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the expression, purification, and kinetic characterization of a carotenoid biosynthesis enzyme.

Conclusion

This compound stands as a crucial metabolic node in the biosynthesis of lycopene and spheroidene. This guide has provided a detailed technical overview of the enzymatic transformations, quantitative data, and experimental methodologies relevant to the study of these pathways. The provided diagrams and protocols are intended to serve as a practical resource for researchers aiming to elucidate the mechanisms of carotenoid biosynthesis and to engineer microbial systems for the enhanced production of these valuable natural products. Further research is warranted to fully characterize the kinetic properties of all the enzymes involved, which will undoubtedly accelerate the development of efficient and sustainable biotechnological processes for carotenoid production.

References

- 1. Kinetic variations determine the product pattern of phytoene desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phytoene desaturase, CrtI, of the purple photosynthetic bacterium, Rubrivivax gelatinosus, produces both this compound and lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and biochemical characterization of a hydroxythis compound desaturase involved in the biosynthetic pathway of the carotenoid spheroidene in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Activity of Rhodobacter sphaeroides Spheroidene Monooxygenase CrtA Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel activity of Rhodobacter sphaeroides spheroidene monooxygenase CrtA expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytoene desaturase (this compound-forming) - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Host and Pathway Engineering for Enhanced Lycopene Biosynthesis in Yarrowia lipolytica [frontiersin.org]

- 11. Systematic Metabolic Engineering of Saccharomyces cerevisiae for Lycopene Overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-modular metabolic engineering and efflux engineering for enhanced lycopene production in recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genes and Pathway Reactions Related to Carotenoid Biosynthesis in Purple Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. isfcppharmaspire.com [isfcppharmaspire.com]

The Pivotal Role of Neurosporene in Photosynthetic Bacteria: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurosporene (7,8-dihydro-ψ,ψ-carotene), a C40 carotenoid, serves as a critical intermediate in the biosynthesis of various carotenoids in photosynthetic bacteria. Beyond its role as a metabolic precursor, this compound is a functionally significant molecule, contributing to light harvesting and photoprotection within the photosynthetic apparatus. Its unique photophysical properties and antioxidant capacity make it a molecule of interest for research and development. This technical guide provides an in-depth exploration of the function of this compound in photosynthetic bacteria, detailing its biosynthesis, spectroscopic characteristics, role in energy transfer, and antioxidant functions. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and application.

Introduction

Photosynthetic bacteria have evolved sophisticated mechanisms to capture light energy and protect themselves from photodamage. Central to these processes are carotenoids, a diverse class of pigments responsible for the vibrant colors of these microorganisms. This compound is a key acyclic carotene that functions as a precursor in the synthesis of more complex carotenoids like spheroidene and spirilloxanthin.[1] However, its importance extends beyond being a mere biosynthetic intermediate. In several species and mutant strains of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodobacter viridis, this compound accumulates as a major carotenoid, where it actively participates in the photosynthetic process.[2][3] This guide will elucidate the multifaceted functions of this compound, providing a technical foundation for its study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in photosynthetic bacteria is a multi-step enzymatic process originating from the isoprenoid pathway. The synthesis begins with the formation of geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are condensed to form the first C40 carotenoid, phytoene.[4] A series of desaturation reactions catalyzed by the enzyme phytoene desaturase (CrtI) introduces conjugated double bonds into the phytoene backbone. In many photosynthetic bacteria, CrtI is a three-step desaturase that converts phytoene to this compound via the intermediates phytofluene and ζ-carotene.[4][5]

The genetic basis for this pathway has been well-characterized, with the crt genes often organized in a cluster.[6] For instance, in Rhodobacter capsulatus, the crtI gene is part of a transcriptional operon that can be regulated by oxygen levels.[7]

Caption: Biosynthetic pathway of this compound in photosynthetic bacteria.

Physicochemical and Spectroscopic Properties

This compound possesses a long polyene chain with nine conjugated double bonds, which is responsible for its characteristic yellow color and its photophysical properties.[8] The extended π-electron system allows for strong absorption in the blue-green region of the visible spectrum.

| Property | Value | Reference(s) |

| Chemical Formula | C40H58 | |

| Molar Mass | 538.90 g/mol | |

| Absorption Maxima (in organic solvents) | ~416, 440, 470 nm | [2] |

| S0 → S2 Absorption (in LH2 complex) | Vibronic peaks between 400-500 nm | [9] |

| S1 → Sn Transient Absorption Maxima | ~540 nm | [2] |

Table 1: Physicochemical and Spectroscopic Properties of this compound.

The spectroscopic properties of this compound are crucial for its function in light harvesting. The strong S0 → S2 transition allows for the absorption of photons, while the energy of the S1 state is critical for subsequent energy transfer to bacteriochlorophylls.[8]

Role in Photosynthesis: Light Harvesting and Energy Transfer

In photosynthetic bacteria, this compound functions as an accessory light-harvesting pigment, capturing light energy in a spectral region where bacteriochlorophylls absorb weakly. This captured energy is then efficiently transferred to bacteriochlorophylls within the light-harvesting complexes (LHCs).[1]

The primary mechanism of energy transfer is Förster Resonance Energy Transfer (FRET), which is highly dependent on the distance and orientation between the donor (this compound) and acceptor (bacteriochlorophyll) molecules.[10] In the LH2 complex of Rhodobacter sphaeroides, this compound exhibits a high energy transfer efficiency to bacteriochlorophyll.[11]

| Parameter | Value | Bacterial Species/Complex | Reference(s) |

| Energy Transfer Efficiency (to BChl) | 94% | Rhodobacter sphaeroides LH2 complex | [11] |

| Energy Transfer Efficiency (to BChl) | 60-70% (S2-mediated) | Purple bacterial LH1 complex | |

| Yield in Engineered E. coli (molecules/cell) | 3337 ± 1134 | Escherichia coli CN strain | [12] |

| Yield in Engineered E. coli with BChl a (molecules/cell) | 6547 ± 407 | Escherichia coli BN strain | [11] |

| Accumulation in Rhodobacter viridis JA737 | ~7 mg/g dry cell | Rhodobacter viridis JA737 | [3] |

Table 2: Quantitative Data on this compound Function and Production.

Caption: Energy transfer pathway from this compound to the reaction center.

Photoprotective and Antioxidant Functions

Beyond light harvesting, this compound plays a crucial role in protecting the photosynthetic apparatus from photodamage. Under high light conditions, the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), can lead to cellular damage. Carotenoids, including this compound, can quench these harmful species.[13][14]

The photoprotective mechanism involves the quenching of triplet-excited bacteriochlorophylls, which are potent sensitizers for ¹O₂ formation. This compound can accept the triplet energy from bacteriochlorophyll, dissipating it harmlessly as heat. Furthermore, this compound exhibits direct antioxidant activity by scavenging free radicals.[3]

Experimental Protocols

Extraction and Quantification of this compound

A rapid and efficient method for extracting this compound and other hydrophobic compounds from photosynthetic bacteria is crucial for accurate analysis.[6]

Materials:

-

Bacterial cell pellet

-

Hexane

-

Methanol

-

Water (deionized)

-

Centrifuge

-

Spectrophotometer

-

HPLC system with a C18 column and a photodiode array (PDA) detector

Protocol:

-

Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Resuspend the cell pellet in a small volume of methanol.

-

Add hexane to the suspension in a ratio of approximately 2:1 (hexane:methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete extraction.

-

Add a small amount of water to facilitate phase separation.

-

Centrifuge the mixture to separate the phases. The upper hexane phase will contain the carotenoids.

-

Carefully collect the upper hexane phase.

-

Dry the extract under a stream of nitrogen gas.

-

Resuspend the dried extract in a suitable solvent for HPLC analysis (e.g., acetone or the initial mobile phase).

-

Quantify the this compound content using a spectrophotometer by measuring the absorbance at its λmax (~440 nm) and applying the Beer-Lambert law with a known extinction coefficient. For more precise quantification, use an HPLC system with a PDA detector and a calibrated standard curve.[10]

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Spherisorb C18)[6]

-

Mobile Phase: A gradient of acetone and water. A typical gradient might start at 50% acetone and increase to 100% acetone over 20-30 minutes.[6]

-

Detection: Photodiode array detector monitoring absorbance at 440 nm.

Caption: Workflow for extraction and analysis of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds.

Materials:

-

This compound extract

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Spectrophotometer

Protocol:

-

Prepare a series of dilutions of the this compound extract in methanol.

-

In a microplate or cuvette, mix a specific volume of the this compound extract with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the λmax of DPPH (typically around 517 nm).

-

A control sample containing only methanol and the DPPH solution should be measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the this compound extract.[8]

Conclusion and Future Perspectives

This compound is a functionally versatile carotenoid in photosynthetic bacteria, contributing significantly to both light harvesting and photoprotection. Its well-defined biosynthetic pathway and important photophysical properties make it an attractive target for metabolic engineering to enhance the photosynthetic efficiency and stress tolerance of microorganisms. Furthermore, its antioxidant properties suggest potential applications in the pharmaceutical and nutraceutical industries. Future research should focus on elucidating the regulatory networks that control this compound biosynthesis and further exploring its potential in synthetic biology and drug development. The detailed methodologies provided in this guide offer a solid foundation for advancing our understanding and utilization of this important biomolecule.

References

- 1. ks.uiuc.edu [ks.uiuc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound is the major carotenoid accumulated by Rhodobacter viridis JA737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Antioxidant Potential and Capacity of Microorganism-Sourced C30 Carotenoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Evaluating the Nature of So-Called S*-State Feature in Transient Absorption of Carotenoids in Light-Harvesting Complex 2 (LH2) from Purple Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Engineering Chlorophyll, Bacteriochlorophyll, and Carotenoid Biosynthetic Pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Carotenoids of Industrial Interest in the Photosynthetic Bacterium Rhodopseudomonas palustris : Bioengineering and Growth Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Neurosporene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurosporene, a C40 carotenoid hydrocarbon, is an intermediate in the biosynthesis of other carotenoids like lycopene and spirilloxanthin.[1] As a polyene chromophore, its extended system of conjugated double bonds confers potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of this compound, with a focus on its radical scavenging capabilities, particularly against singlet molecular oxygen. This document details experimental protocols for key antioxidant assays, summarizes available quantitative data, and explores the potential signaling pathways modulated by this compound in a cellular context.

Introduction

Carotenoids are renowned for their significant antioxidant activities, which play a crucial role in mitigating oxidative stress-related cellular damage.[2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] this compound, with its nine conjugated double bonds, is an effective scavenger of free radicals.[4][5] This guide serves as a technical resource for researchers investigating the antioxidant potential of this compound for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been primarily quantified in terms of its ability to quench singlet molecular oxygen. Data from other common antioxidant assays such as DPPH and ABTS for this compound are not extensively available in the scientific literature. The following table summarizes the known quantitative data for this compound's antioxidant activity. For comparative purposes, data for lycopene, a structurally similar and well-studied carotenoid, is also included where available.

| Antioxidant Assay | Analyte | Metric | Value | Reference Compound | Value | Notes |

| Singlet Oxygen Quenching | This compound | Rate Constant (kq) | ≈1010 M-1s-1 | - | - | Close to diffusion-limited rate.[4][5] |

| DPPH Radical Scavenging | Lycopene | IC50 | 54.008 µg/mL | Ascorbic Acid | 53.568 µg/mL | Data for this compound is not readily available.[6] |

| ABTS Radical Scavenging | Lycopene | - | - | - | - | Specific IC50 or TEAC values for lycopene are varied in the literature; a specific value is not provided for direct comparison. |

Note: The lack of extensive quantitative data for this compound in assays like DPPH and ABTS highlights a research gap and an opportunity for further investigation into its full antioxidant potential.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are protocols for key in vitro antioxidant assays applicable to lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7][8]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound stock solution (in a suitable organic solvent like THF or chloroform)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[8]

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the appropriate solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution.[9]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[4][11] This assay is suitable for both hydrophilic and lipophilic antioxidants.[5]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Ethanol or a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

-

Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution.

-

Reaction Mixture: Add a small volume of each this compound dilution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[4]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.

-

TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Signaling Pathways and Mechanisms of Action

Beyond direct radical scavenging, this compound may exert its antioxidant effects through the modulation of cellular signaling pathways. A key pathway in the cellular antioxidant defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[12][13]

Nrf2-ARE Signaling Pathway:

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, including some carotenoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[12][13] The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes.[12] This binding initiates the transcription of genes encoding for phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][15] While direct evidence for this compound-mediated activation of the Nrf2 pathway is still emerging, studies on other carotenoids like lycopene and lutein have demonstrated their ability to induce Nrf2 nuclear translocation and subsequent upregulation of ARE-dependent genes.[12][14]

Visualizations

Antioxidant Mechanism of this compound

Caption: Radical scavenging mechanism of this compound.

Experimental Workflow for DPPH Assay

References

- 1. Natural Carotenoids: Recent Advances on Separation from Microbial Biomass and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carotenoids: Dietary Sources, Extraction, Encapsulation, Bioavailability, and Health Benefits—A Review of Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. mdpi.com [mdpi.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. dpph assay ic50: Topics by Science.gov [science.gov]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Carotenoids activate the antioxidant response element transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-B Radiation Protection Mechanism of Neurosporene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ultraviolet-B (UV-B) radiation is a significant environmental stressor, contributing to skin damage, photoaging, and carcinogenesis. The carotenoid neurosporene has emerged as a potent photoprotective agent. This technical guide elucidates the core mechanisms by which this compound mitigates UV-B induced damage. Its protective actions are primarily attributed to its ability to directly absorb UV-B radiation and its potent antioxidant capacity, particularly its efficiency in quenching singlet oxygen and scavenging other reactive oxygen species (ROS). Furthermore, this guide explores the hypothesized role of this compound in modulating key cellular signaling pathways, namely the Nrf2-ARE and MAPK pathways, which are central to the cellular response to oxidative stress. Detailed experimental protocols for evaluating the photoprotective efficacy of this compound are provided, alongside a quantitative summary of its known protective properties.

Core UV-B Protection Mechanisms of this compound

The photoprotective effects of this compound are multifaceted, involving both direct physical shielding and indirect biochemical defense mechanisms.

Direct UV-B Absorption

This compound possesses a long chain of conjugated double bonds which enables it to absorb light in the blue-green region of the spectrum. While its primary absorption is not in the UV-B range, its chromophore structure allows for some level of direct UV-B photon absorption, contributing to a reduction in the amount of radiation that reaches cellular components like DNA.

Potent Antioxidant Activity

The most significant mechanism of this compound's UV-B protection lies in its profound antioxidant capabilities. UV-B radiation generates a cascade of reactive oxygen species (ROS) in tissues, leading to oxidative stress, which damages lipids, proteins, and nucleic acids.

This compound is an exceptionally efficient quencher of singlet oxygen (¹O₂), a highly reactive and damaging ROS generated during photosensitization reactions induced by UV-B. It dissipates the energy of singlet oxygen, converting it back to its harmless triplet ground state, while this compound itself is excited and then returns to its ground state by releasing the energy as heat. This physical quenching process is highly efficient and can occur multiple times, allowing a single this compound molecule to neutralize numerous singlet oxygen molecules. The rate constant for singlet oxygen quenching by this compound is near the diffusion-controlled limit, highlighting its potency.[1]

Beyond singlet oxygen, this compound can also scavenge other ROS, such as peroxyl radicals, through electron transfer reactions. This further contributes to the reduction of oxidative stress and the protection of cellular integrity.

Hypothesized Modulation of Cellular Signaling Pathways

While direct experimental evidence specifically for this compound is still emerging, based on the known activities of other carotenoids and antioxidants, it is hypothesized that this compound can modulate key signaling pathways involved in the cellular response to UV-B induced stress.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, initiating the transcription of genes encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). It is hypothesized that by reducing the overall ROS load, this compound can indirectly lead to the activation of the Nrf2 pathway, thereby bolstering the cell's endogenous antioxidant defenses.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are activated by a variety of cellular stresses, including UV-B radiation and the resulting oxidative stress. Chronic activation of these pathways can lead to inflammatory responses and apoptosis. Antioxidants have been shown to inhibit UV-B-induced MAPK activation. Therefore, it is plausible that this compound, by mitigating oxidative stress, can dampen the activation of the MAPK signaling cascade, thereby reducing inflammation and promoting cell survival.

Data Presentation

| Parameter | Value | Organism/System | Reference |

| Singlet Oxygen Quenching Rate Constant (kq) | ~1010 M-1s-1 | In vitro (hexafluorobenzene) | [1] |

| UV-B Protection | More protective than lycopene and zeaxanthin | Transgenic E. coli |

Experimental Protocols

In Vitro Antioxidant Capacity Assays

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, hexane, or THF) and perform serial dilutions to obtain a range of concentrations.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the this compound solution (or control) to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the this compound solution (or control) to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Determine the IC50 value.

-

Cellular Reactive Oxygen Species (ROS) Detection Assay

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cells) or dermal fibroblasts in appropriate media until they reach 80-90% confluency.

-

Pre-incubate the cells with various concentrations of this compound (solubilized in a vehicle like DMSO, with the final concentration of DMSO kept below 0.1%) for a specified period (e.g., 24 hours).

-

-

UV-B Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Irradiate the cells with a specific dose of UV-B radiation (e.g., 30 mJ/cm²). A UV-B lamp with a peak emission at 312 nm is typically used.

-

-

ROS Detection:

-